molecular formula C10H13NO2 B213144 2-Isopropyl-5-methyl-4-nitrosophenol CAS No. 2364-54-7

2-Isopropyl-5-methyl-4-nitrosophenol

Cat. No. B213144
CAS RN: 2364-54-7
M. Wt: 179.22 g/mol
InChI Key: YQVCMSSJMLGWAM-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methyl-4-nitrosophenol is a chemical compound with the linear formula C10H13NO2 . It has a molecular weight of 179.221 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-Isopropyl-5-methyl-4-nitrosophenol contains a total of 26 bonds; 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 nitroso group (aromatic), and 1 aromatic hydroxyl .

Scientific Research Applications

Mitochondrial Respiration and Membrane Perturbation

2-Isopropyl-5-methyl-4-nitrosophenol and its derivatives exhibit significant effects on mitochondrial respiration and phospholipid membranes. Research has shown that nitrosophenol derivatives, closely related to 2-Isopropyl-5-methyl-4-nitrosophenol, dramatically influence mitochondrial respiration, ATP synthesis, and transmembrane potential in isolated rat liver mitochondria. These compounds are also known to perturb phospholipid membranes more strongly than their non-nitrosophenol counterparts. Such findings underscore the potential biological significance of these molecules, particularly in understanding their interactions with mitochondrial respiration and membrane structures (Momo et al., 2003).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of zinc phthalocyanine derivatives containing 2-(2-isopropyl-5-methylphenoxy)phenoxy peripheral groups have been extensively studied. These compounds exhibit solubility in various organic solvents and their properties, such as absorption relationships, photophysical and photochemical behavior, have been characterized through various spectroscopic techniques. Theoretical approaches, including DFT calculations, have provided insights into their geometry-optimized structures, energy properties, and charge transfer mechanisms. Such research offers valuable information for the development of novel materials with specific photophysical and photochemical applications (Güngördü Solǧun et al., 2022).

Liposome Interaction and Membrane Effects

The interaction of 2,6-diisopropyl-4-nitrosophenol, a molecule structurally similar to 2-Isopropyl-5-methyl-4-nitrosophenol, with liposomes has been studied to understand its effects on lipid organization and membrane properties. This research provides insights into how these compounds absorb in lipid phases and influence the gel-to-fluid state transition of liposomes. Such studies are crucial in comprehending the biophysical mechanisms underlying the effects of nitrosophenol compounds on cell membranes (Momo et al., 2002).

properties

IUPAC Name

5-methyl-4-nitroso-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6(2)8-5-9(11-13)7(3)4-10(8)12/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVCMSSJMLGWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N=O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062350
Record name Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso-
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-5-methyl-4-nitrosophenol

CAS RN

2364-54-7
Record name 5-Methyl-2-(1-methylethyl)-4-nitrosophenol
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Record name 6-Nitrosothymol
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Record name Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso-
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Record name Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso-
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Record name 2-ISOPROPYL-5-METHYL-4-NITROSOPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
PS Sathe, JD Rajput, SS Gunaga, HM Patel… - Research on Chemical …, 2019 - Springer
… General procedure for synthesis of 2-isopropyl-5-methyl-4-nitrosophenol (2) Synthesis of 2-isopropyl-5-methyl-4-nitrosophenol (2) was carried out using a previously reported method […
Number of citations: 5 link.springer.com
RS Bendre - researchgate.net
… General procedure for synthesis of 2‑isopropyl‑5‑methyl‑4‑nitrosophenol (2) Synthesis of 2-isopropyl-5-methyl-4-nitrosophenol (2) was carried out using a previously reported method […
Number of citations: 0 www.researchgate.net
CM Zade, UD Pete, SS Patil, JD Bhosale… - … Science and Health …, 2012 - Taylor & Francis
… The compounds 2-isopropyl-5-methyl-4-nitrosophenol ie 4-Nitrosothymol (II) and 4-amino-2-isopropyl-5-methylphenol ie 4-aminothymol (III) were synthesized by adopting procedures …
Number of citations: 6 www.tandfonline.com
K Hirota, H Koizumi, Y Hironaka, Y Izumi - Bulletin of the Chemical …, 1976 - journal.csj.jp
… Consistent with this is the fact that the lowest activity of racemization among the derivatives of 4-nitrosophenol employed is observed with 2-isopropyl-5-methyl-4nitrosophenol, in which …
Number of citations: 6 www.journal.csj.jp
ME Cain, KF Gazeley, IR Gelling… - Rubber Chemistry …, 1972 - meridian.allenpress.com
… Substituted nitrosophenols, particularly 2-isopropyl-5-methyl-4-nitrosophenol (NT), gave much less discoloration than equal loadings of NDPA, but reacted much more slowly with the …
Number of citations: 54 meridian.allenpress.com
CSL Baker, D Barnard, M Porter - Rubber Chemistry and …, 1970 - meridian.allenpress.com
One objective of a new crosslinking system for NR is a vulcanizate possessing good strength and fatigue properties and a high resistance to reversion; a second is a vulcanizate with …
Number of citations: 43 meridian.allenpress.com
DA Garnovskii, VY Kukushkin - Russian chemical reviews, 2006 - iopscience.iop.org
The published data on metal-mediated reactions of oximes are described systematically. The attention is focused on the reactions that serve as convenient methods for the synthesis of …
Number of citations: 22 iopscience.iop.org
B Durga, A Julius - European Journal of Molecular & Clinical Medicine
Number of citations: 3

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